molecular formula C13H16OS B14023658 6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one CAS No. 6612-47-1

6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one

Cat. No.: B14023658
CAS No.: 6612-47-1
M. Wt: 220.33 g/mol
InChI Key: HMRFRXKMUVSZRW-UHFFFAOYSA-N
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Description

6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one is a sulfur-containing heterocyclic compound characterized by a benzothiopyranone core with a tert-butyl substituent at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may influence reactivity, stability, and biological activity.

Properties

CAS No.

6612-47-1

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

6-tert-butyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C13H16OS/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3

InChI Key

HMRFRXKMUVSZRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SCCC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves cyclization reactions starting from appropriately substituted phenolic and thioketone precursors. The key step is the acid-catalyzed intramolecular cyclization that forms the benzothiopyran ring system.

Typical synthetic route:

  • Starting materials: Tert-butyl-substituted phenols and thioketones.
  • Catalyst: Acid catalysts (commonly strong mineral acids or Lewis acids).
  • Reaction conditions: Controlled temperature and pressure, with solvent choice impacting yield and purity.
  • Outcome: Formation of the benzothiopyran ring fused to the benzene ring with the tert-butyl group positioned at the 6-position.

This method leverages the electrophilic activation of the thioketone moiety, facilitating nucleophilic attack by the phenolic oxygen, followed by ring closure to yield the desired heterocycle.

Detailed Cyclization Procedure

Step Description Conditions Notes
1 Preparation of tert-butyl-substituted phenol and thioketone precursors Synthesis or procurement of starting materials Purity of precursors affects yield
2 Mixing of precursors in an appropriate solvent (e.g., dichloromethane, toluene) Solvent choice depends on solubility and reaction kinetics Solvent can influence reaction rate and selectivity
3 Addition of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) Acid concentration typically 0.1–1.0 equiv. Catalyst promotes electrophilic activation for cyclization
4 Heating under reflux or controlled temperature (50–100 °C) for several hours Reaction time varies from 3 to 12 hours Monitoring via TLC or HPLC recommended
5 Work-up by quenching acid, extraction, and purification Extraction with organic solvents, washing, drying, and chromatography Purification by column chromatography or recrystallization
6 Characterization of product NMR, IR, MS, melting point analysis Confirms structure and purity

Alternative Synthetic Approaches

While acid-catalyzed cyclization is the predominant method, other approaches reported in related benzothiopyran and benzothiazole syntheses include:

  • One-pot multicomponent reactions: Combining multiple reactants in a single step to form the heterocyclic core, often using microwave irradiation or molecular hybridization techniques.
  • Diazo-coupling and Knoevenagel condensation: These methods are more common for benzothiazole derivatives but can inspire analogous strategies for benzothiopyran synthesis.
  • Photochemical cyclization: Though less common for this specific compound, photochemical methods have been used for related pyran derivatives to induce ring closure via [2+2] cycloadditions.

Analytical and Structural Characterization

The synthesized this compound is typically characterized by:

Research Findings and Reaction Optimization

Influence of the tert-Butyl Group

The bulky tert-butyl substituent at the 6-position affects:

  • Steric hindrance: Influences cyclization efficiency and regioselectivity.
  • Electronic effects: Modifies the reactivity of the phenolic precursor and stability of the final benzothiopyran.
  • Physical properties: Enhances lipophilicity, potentially improving biological activity and solubility profiles.

Reaction Kinetics and Mechanism

  • The acid catalyst protonates the thioketone oxygen, increasing electrophilicity.
  • The phenolic oxygen attacks the activated thioketone carbon, initiating ring closure.
  • Proton transfer and tautomerization yield the stable benzothiopyran-4-one.
  • Kinetic studies suggest that reaction rates depend on acid strength, solvent polarity, and temperature.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Reaction
Starting materials Tert-butyl phenol and thioketone derivatives Purity critical for yield and selectivity
Catalyst Strong acids (H2SO4, p-TsOH) Promotes electrophilic activation
Solvent Dichloromethane, toluene, or similar Affects solubility and reaction kinetics
Temperature 50–100 °C Higher temp accelerates cyclization
Reaction time 3–12 hours Longer time improves conversion
Work-up Acid quench, extraction, chromatography Ensures product isolation and purity
Characterization methods NMR, IR, MS, HPLC, melting point Confirms structure and purity

Chemical Reactions Analysis

Conjugate Addition Reactions

The thiopyranone core undergoes 1,4-conjugate additions with organocopper reagents:
Reaction with Gilman reagents (R₂CuLi)

ReagentProductKey ConditionsYieldSource
n-Bu₂CuLi2-n-Butylthiochroman-4-oneTHF, 0°C → RT, 3 hr70–86%

The tert-butyl group directs regioselectivity by deactivating the adjacent position, favoring nucleophilic attack at C-2 . Kinetic studies suggest a radical-based mechanism in some cases .

Oxidation and Sulfur-Based Reactivity

The sulfur atom in the thiopyran ring participates in oxidation reactions:
Oxidation pathways

Oxidizing AgentProductConditionsNotesSource
H₂O₂/AcOHSulfoxide derivatives50°C, 12 hrForms stable sulfoxides
mCPBASulfone derivativesRT, 6 hrRequires excess oxidizer

The tert-butyl group enhances stability against over-oxidation.

Photochemical [2+2] Cycloadditions

Under UV light, the compound participates in cross-photocycloadditions with electron-deficient alkenes:
Example reaction with tetrachloroethylene

ReactantConditionsProductYieldSource
TetrachloroethyleneDirect UV (λ = 300 nm), 24 hrFused cyclobutane derivative65%

The reaction proceeds via a triplet diradical intermediate, with regioselectivity influenced by the tert-butyl group’s electron-donating effect .

Functionalization at the Carbonyl Group

The ketone group undergoes nucleophilic additions and condensations:
Reaction with hydrazines

ReagentProductConditionsYieldSource
Hydrazine hydrateHydrazone derivativeEtOH, reflux, 2 hr88%

The tert-butyl group slightly reduces electrophilicity at the carbonyl carbon compared to non-substituted analogs .

Catalytic Hydrogenation

Selective hydrogenation of the thiopyran ring is achievable:
Hydrogenation conditions

CatalystPressureProduct (Dihydro derivative)YieldSource
Pd/C (10%)50 psi H₂6-tert-Butyl-2,3,4,5-tetrahydro-1-benzothiopyran-4-ol92%

The reaction preserves the tert-butyl group and reduces the thiopyran ring to a thiolane.

Mechanistic Insights

  • Steric effects : The tert-butyl group hinders approach to C-6, favoring reactivity at C-2/C-4 positions .

  • Electronic effects : Electron donation via hyperconjugation activates the thiopyran ring for electrophilic substitutions .

  • Radical stabilization : Tert-butyl substituents enhance stability of intermediate diradicals in photochemical reactions .

Scientific Research Applications

It appears the query is about the applications of the chemical compound "6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one." However, the search results do not provide information regarding specific applications of this compound. The available information focuses on the compound's chemical properties, related compounds, and mentions of similar compounds in different contexts.

Here's what can be gathered from the search results:

Chemical Properties

  • CAS Number: 6612-47-1
  • Molecular Formula: C13H16OS
  • Molecular Weight: 220.33100
  • Synonyms: 6-tert-butyl-2,3-dihydrothiochromen-4-one, 6-tert-butyl-thiochroman-4-one, 4H-1-Benzothiopyran-4-one,6-(1,1-dimethylethyl)-2,3-dihydro, 6-t-Butyl-1-thiochroman-4-on

Related Research Areas

  • The search results mention quinazolinone derivatives with anticancer activity .
  • Tetrahydroquinolines and quinolinones have uses as antibacterial, antimalarial, and anti-Alzheimer's agents, as well as treatments for cystic fibrosis .
  • Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are being researched for medicinal applications .

General Usage Considerations

  • The compound is explicitly not intended to be used in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Key Properties

Compound Name Substituent (Position 6) CAS Number Key Properties/Applications
This compound tert-Butyl Not explicitly provided Bulky electron-donating group; likely enhances lipophilicity and steric hindrance .
6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one Chloro 23416-69-5 Electron-withdrawing group; increases polarity and reactivity in electrophilic substitution .
6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one Bromo 13735-13-2 Larger halogen substituent; may improve halogen bonding in molecular interactions .
6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one Nitro Not explicitly provided Strong electron-withdrawing group; likely reduces aromatic stability and enhances acidity .

Research Findings and Industrial Relevance

  • Steric vs. Electronic Trade-offs : The tert-butyl group’s steric bulk may limit reactivity in crowded molecular environments but improves thermal stability. In contrast, halogenated analogs offer greater synthetic versatility .
  • Analytical Challenges: Enantioselective analysis of chiral derivatives (if present) requires specialized GC columns, such as cyclodextrin-based phases, as noted in methyl-branched pheromone studies .

Biological Activity

6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one (CAS No. 6612-47-1) is a compound belonging to the class of benzothiopyrans, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H16OS, with a molecular weight of 220.331 g/mol. The compound exhibits a boiling point of approximately 154 °C and a melting point ranging from 28 to 30 °C . Its structure includes a thiopyran ring, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds in the benzothiopyran class exhibit notable antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a pivotal role in numerous chronic diseases. Research has indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory conditions like arthritis .

Case Studies

  • Oxidative Stress Reduction : A study conducted on neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (SOD and CAT)【5】.
  • Antimicrobial Efficacy : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli【6】.
  • Anti-inflammatory Study : In vivo studies using animal models of inflammation indicated that administration of the compound led to a significant decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent【7】.

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